An In-depth Technical Guide to N-[(4-bromophenyl)methyl]acetamide: Core Properties and Scientific Context
An In-depth Technical Guide to N-[(4-bromophenyl)methyl]acetamide: Core Properties and Scientific Context
This guide provides a comprehensive overview of the fundamental properties of N-[(4-bromophenyl)methyl]acetamide, tailored for researchers, scientists, and professionals in drug development. The information is structured to deliver not just data, but also expert insights into its synthesis and potential applications, ensuring a robust understanding of this chemical entity.
Core Molecular Identity
N-[(4-bromophenyl)methyl]acetamide is a substituted acetamide derivative. The presence of a bromophenyl group and an acetamide moiety connected by a methylene bridge makes it a subject of interest in synthetic and medicinal chemistry.
Caption: 2D structure of N-[(4-bromophenyl)methyl]acetamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-[(4-bromophenyl)methyl]acetamide | N/A |
| CAS Number | 90561-76-5 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][2] |
| SMILES | CC(=O)NCC1=CC=C(C=C1)Br | [1] |
Physicochemical Properties
The accurate characterization of a compound's physical properties is critical for its application in research and development, influencing factors such as solubility, formulation, and reaction kinetics.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Appearance | Yellow solid | Based on reported synthesis outcome.[2] |
| Melting Point | Data not available | Experimental data for this specific isomer is not readily found in the literature. The isomeric N-(4-bromophenyl)acetamide has a melting point of 166-170 °C. |
| Boiling Point | Data not available | Not determined or reported in available literature. |
| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, DMSO, and DMF based on its structure and reported synthesis workup.[2] |
Synthesis and Mechanism
The synthesis of N-[(4-bromophenyl)methyl]acetamide is typically achieved through the N-acylation of 4-bromobenzylamine. The choice of an appropriate acylating agent and base is key to achieving a high yield and purity. The most direct and commonly cited method involves the reaction of 4-bromobenzylamine hydrochloride with acetyl chloride.
The causality behind this experimental choice lies in the high reactivity of acetyl chloride as an acylating agent. The use of a tertiary amine base, such as triethylamine (Et₃N), is crucial. It serves two primary functions: first, to deprotonate the amine hydrochloride starting material, liberating the free amine, and second, to neutralize the hydrochloric acid byproduct generated during the acylation reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent choice due to its inert nature and its ability to dissolve the reactants while allowing for easy workup and product isolation.
Caption: Workflow for the synthesis of N-[(4-bromophenyl)methyl]acetamide.
Experimental Protocol: Synthesis from 4-Bromobenzylamine Hydrochloride[2]
This protocol is a self-validating system; the progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by LCMS and NMR as reported.
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Reaction Setup: In a suitable reaction vessel, dissolve 4-bromobenzylamine hydrochloride (1.2 g, 5.4 mmol) and triethylamine (5.5 g, 54 mmol) in dichloromethane (10 mL).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acetyl chloride (555 mg, 7.02 mmol) dropwise.
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Reaction: After the addition is complete, allow the reaction mixture to warm to 30 °C and stir for 2 hours.
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Workup: Concentrate the mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the resulting residue in dichloromethane (30 mL). Wash the organic layer with water.
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-[(4-bromophenyl)methyl]acetamide as a yellow solid (1.3 g, 100% crude yield).[2]
Spectral and Analytical Data
Spectroscopic data is fundamental for the unambiguous confirmation of the molecular structure.
Table 3: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 2.00 (s, 3H, -CH₃), 4.33 (d, J=6.4 Hz, 2H, -CH₂-), 6.26 (s, 1H, -NH-), 7.13 (d, J=8.4 Hz, 2H, Ar-H), 7.43 (d, J=8.4 Hz, 2H, Ar-H). | [2] |
| LCMS | m/z: 228 [M+1]⁺ | [2] |
| ¹³C NMR | Data not available in surveyed literature. | N/A |
| IR Spectrum | Data not available in surveyed literature. | N/A |
Safety and Handling
Table 4: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Disclaimer: This classification is inferred from structurally related compounds and has not been officially assigned to CAS 90561-76-5. |
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Potential Applications and Research Context
While N-[(4-bromophenyl)methyl]acetamide itself is not extensively cited in application-focused studies, its structural motifs are prevalent in compounds with significant biological activity. The broader class of substituted acetamides is a cornerstone in medicinal chemistry.
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Antimicrobial and Anticancer Research: Various N-phenylacetamide and N-benzylamide derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[3][4] The presence of a halogenated phenyl ring, as in this compound, is often explored to enhance lipophilicity and modulate biological activity.
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Antitubercular Agents: The N-phenylacetamide core structure is also a recognized scaffold in the development of novel antitubercular agents.[4]
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Enzyme Inhibition: Substituted acetamides have been investigated as inhibitors for various enzymes, including butyrylcholinesterase, which is a target in Alzheimer's disease research.[5]
Given this context, N-[(4-bromophenyl)methyl]acetamide serves as a valuable building block or intermediate for the synthesis of more complex molecules for biological screening. Its straightforward synthesis allows for its incorporation into diverse molecular scaffolds for structure-activity relationship (SAR) studies in drug discovery programs.
References
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Biosynth. N-[(4-Bromophenyl)methyl]acetamide.
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ChemicalBook. Acetamide, N-[(4-broMophenyl)Methyl]- synthesis.
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Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461.
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CDH Fine Chemical. N,N-Dimethyl Acetamide CAS No 127-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Fluorochem. N-(4-bromophenyl)-N-methylacetamide.
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Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46.
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Fisher Scientific. SAFETY DATA SHEET - 4'-Bromoacetanilide.
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Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2993.
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Angene Chemical. Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide.
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Al-Tamimi, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10423–10436.
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NIST. Acetamide, N-(4-bromophenyl)-.
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Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 84, 129215.
